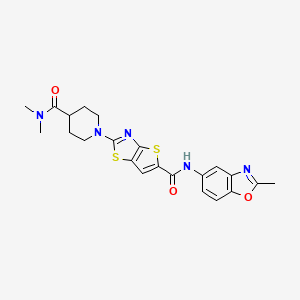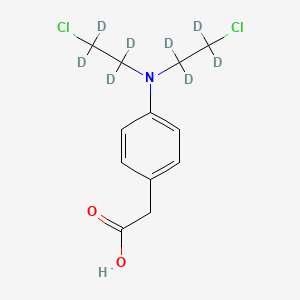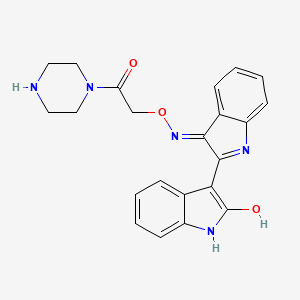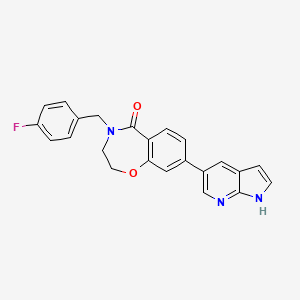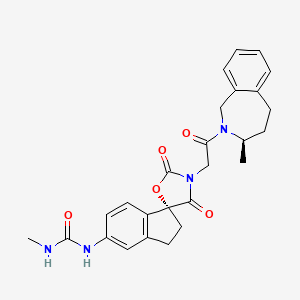
CBP/p300-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBP/p300-IN-15 is a potent inhibitor of the CREB-binding protein (CBP) and E1A-binding protein p300 (p300), which are transcriptional coactivators with intrinsic acetyltransferase activity. These proteins play critical roles in gene expression regulation, development, and diseases, particularly in cancer. This compound has shown significant potential in cancer research, particularly in targeting ovarian cancer cells .
Métodos De Preparación
The synthesis of CBP/p300-IN-15 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product.
Análisis De Reacciones Químicas
CBP/p300-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Aplicaciones Científicas De Investigación
CBP/p300-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation. In biology, it helps elucidate the mechanisms of transcriptional regulation and chromatin remodeling. In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in ovarian cancer. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis .
Mecanismo De Acción
CBP/p300-IN-15 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, and the pathways involved are related to transcriptional regulation and chromatin remodeling .
Comparación Con Compuestos Similares
CBP/p300-IN-15 is unique in its high potency and selectivity for CBP and p300. Similar compounds include I-CBP112, which also targets the bromodomains of CBP and p300, and other inhibitors that target the acetyltransferase activity of these proteins. This compound stands out due to its strong inhibitory effects and potential therapeutic applications in cancer treatment .
Propiedades
Fórmula molecular |
C26H28N4O5 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
1-methyl-3-[(5R)-3-[2-[(3R)-3-methyl-1,3,4,5-tetrahydro-2-benzazepin-2-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea |
InChI |
InChI=1S/C26H28N4O5/c1-16-7-8-17-5-3-4-6-19(17)14-29(16)22(31)15-30-23(32)26(35-25(30)34)12-11-18-13-20(9-10-21(18)26)28-24(33)27-2/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,27,28,33)/t16-,26-/m1/s1 |
Clave InChI |
VDINOEOOUILKFN-AKJBCIBTSA-N |
SMILES isomérico |
C[C@@H]1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)[C@]4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |
SMILES canónico |
CC1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)C4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


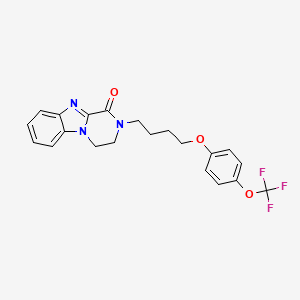
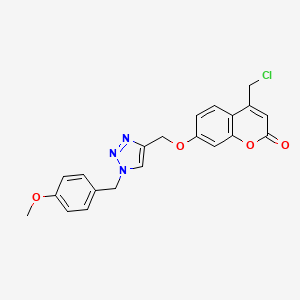
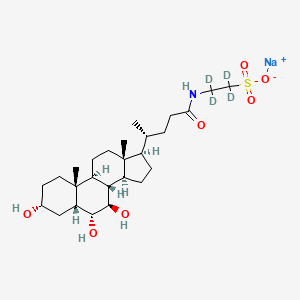
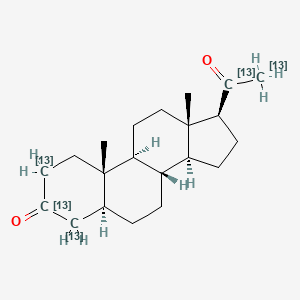
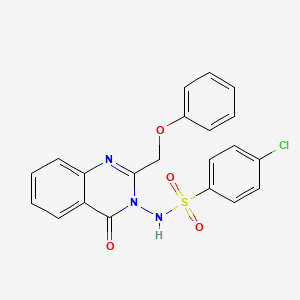



![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
